2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
Overview
Description
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as BME, is a chemical compound that has been extensively studied for its potential applications in scientific research. BME is a member of the class of compounds known as aryl ethers, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other important chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which plays a critical role in the regulation of cell survival and apoptosis. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its high potency and specificity. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to have a high degree of selectivity for its target enzymes and signaling pathways, making it an ideal tool for studying the mechanisms of action of these pathways. However, one of the limitations of using 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its relatively high cost and limited availability.
Future Directions
There are a number of future directions for research on 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene. One area of research that is particularly promising is the development of new cancer therapies based on 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene. Researchers are also exploring the potential use of 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. In addition, researchers are working to develop new methods for the synthesis of 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene that are more efficient and cost-effective.
Scientific Research Applications
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is in the field of cancer treatment. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In addition to its anti-cancer properties, 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-12-7-8-14(13(17)11-12)19-9-10-20-16-6-4-3-5-15(16)18-2/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPMKXYHIRDZFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6452311 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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